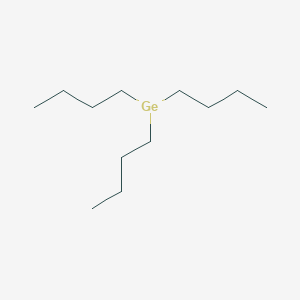

Tri-n-butylgermane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Germanium-Based Materials

One of the primary applications of TBGeH is as a precursor for the synthesis of various germanium-based materials. The Ge-H bond in TBGeH is reactive and can be readily broken to form new Ge-containing structures. Researchers utilize TBGeH to prepare:

- Germanium thin films: TBGeH can be used in chemical vapor deposition (CVD) techniques to deposit thin films of germanium on various substrates. These films have potential applications in microelectronics and optoelectronics [].

- Germanium nanocrystals: TBGeH serves as a precursor for the synthesis of germanium nanocrystals through various methods, including thermal decomposition and solution-based approaches. Germanium nanocrystals hold promise for applications in solar cells, photodetectors, and biomedicine [].

- Germanium-containing polymers: TBGeH can be incorporated into polymers through hydrosilation reactions. These polymers exhibit interesting properties like high refractive index and electrical conductivity, making them potential candidates for optical devices and organic electronics [].

Source of Germanium

TBGeH can be a convenient source of germanium for various research purposes. The germanium atom in TBGeH is readily available for further reactions or transformations. Researchers can utilize TBGeH for:

- Doping studies: Germanium is a common dopant in silicon-based electronic devices. TBGeH can be used to introduce germanium atoms into silicon structures for studying their impact on electrical properties [].

- Organogermanium chemistry: TBGeH serves as a starting material for the synthesis of various organogermanium compounds with diverse functionalities. These compounds are explored for their potential applications in catalysis, medicinal chemistry, and material science [].

Tri-n-butylgermane is an organogermanium compound with the chemical formula . It consists of a germanium atom bonded to three butyl groups. This compound is known for its unique properties and reactivity, particularly as a reducing agent in various organic reactions. Tri-n-butylgermane is classified as a colorless liquid at room temperature and has a relatively low boiling point, making it suitable for various applications in organic synthesis.

- Reduction Reactions: It acts as an effective reducing agent, notably reducing benzylic and acyl chlorides to their corresponding alcohols and aldehydes, respectively. Its reactivity is reported to be significantly faster than that of silyl hydrides .

- Hydrogermylation: In the presence of platinum catalysts, tri-n-butylgermane can react with olefins to form alkylgermanes, demonstrating its utility in hydrogermylation processes .

- Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-germanium bonds .

Tri-n-butylgermane can be synthesized through several methods:

- Reaction of Germanium Tetrachloride: The most common method involves reacting germanium tetrachloride with n-butyllithium or n-butylmagnesium chloride in the presence of catalytic titanium complexes. This reaction typically yields tri-n-butylgermane along with other byproducts .

- Hydride Reduction: Another approach includes the reduction of germanium halides using lithium aluminum hydride or similar reducing agents to produce tri-n-butylgermane.

Tri-n-butylgermane finds various applications in organic chemistry:

- Reducing Agent: It is primarily used as a reducing agent in organic synthesis, particularly for transforming carbonyl compounds into alcohols.

- Precursor for Organogermanium Compounds: It serves as a precursor for synthesizing other organogermanium compounds, which are useful in materials science and catalysis.

- Catalyst in Organic Reactions: Its ability to facilitate radical cyclization reactions makes it valuable in synthetic organic chemistry.

Several compounds share structural similarities with tri-n-butylgermane, including:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Triethylgermane | Contains ethyl groups; less sterically hindered than tri-n-butylgermane. | |

| Trimethylgermane | Smaller methyl groups; more reactive due to lower steric hindrance. | |

| Tetra-n-butylgermanium | Contains four butyl groups; higher molecular weight and different reactivity. |

Uniqueness of Tri-n-butylgermane

Tri-n-butylgermane is distinguished by its balance between steric hindrance and reactivity. The presence of three butyl groups provides a unique combination of stability and reactivity that is not found in smaller analogs like trimethylgermane or triethylgermane. This makes it particularly effective as a reducing agent while also being versatile for further chemical transformations.

The foundation of organogermanium chemistry traces back to 1887 when Winkler synthesized the first organogermanium compound, tetraethylgermane, through the reaction of germanium tetrachloride with diethylzinc. This breakthrough synthesis occurred a quarter century after the first organic compounds of silicon, tin, and lead were obtained, establishing germanium as the last member of Group 14 to enter the realm of organometallic chemistry. The synthesis of tetraethylgermane served dual purposes: it unequivocally proved that germanium belonged to Group IV of the Periodic Table and confirmed its identity as Mendeleev's predicted eka-silicon.

Following Winkler's pioneering work, organogermanium chemistry experienced a prolonged dormant period lasting nearly forty years, from 1887 to 1925, during which no new organogermanium compounds were reported. This extended hiatus resulted primarily from the scarcity and high cost of germanium, which severely limited research opportunities. The renaissance of organogermanium chemistry began in the second quarter of the twentieth century, with foundational contributions from Dennis, Kraus, Schwartz, and Bayer, whose results were published between 1925 and 1936.

The development accelerated significantly when Dennis and Hance produced the first tetraalkylgermanes, including methyl, ethyl, propyl, and butyl derivatives in 1925. This same year witnessed the synthesis of tetraphenylgermane by Morgan, Dugald, and Drew, followed by independent work from Kraus and Foster, marking the first successful formation of aryl-germanium bonds through reactions of germanium tetrachloride with phenylmagnesium bromide. The establishment of reliable Grignard-based synthetic methodologies provided the foundation for systematic exploration of organogermanium compounds, setting the stage for the eventual development of tri-n-butylgermane and related derivatives.

Significance of Tri-n-butylgermane in Modern Organic Synthesis

Tri-n-butylgermane has established itself as a transformative reagent in contemporary organic synthesis, primarily serving as a superior alternative to tributyltin hydride in radical reactions. The compound demonstrates exceptional utility as a radical generating reagent with a broad range of radical substrates, including iodides, bromides, activated chlorides, phenyl selenides, tertiary nitroalkanes, thiocarbonylimidazolides, and Barton esters. This versatility positions tri-n-butylgermane as a crucial tool for synthetic chemists seeking efficient radical-based transformations.

The compound exhibits remarkable efficacy in the reduction of benzylic chlorides, demonstrating reaction rates approximately seventy times faster than corresponding silyl hydrides. This enhanced reactivity stems from the optimal balance of germanium's electronegativity and atomic size, which facilitates efficient hydrogen atom transfer processes while maintaining selectivity for specific functional groups. Additionally, tri-n-butylgermane serves as an effective reducing agent for acid chlorides to aldehydes in the presence of palladium catalysts, expanding its utility beyond traditional radical chemistry applications.

The synthetic advantages of tri-n-butylgermane extend to its application in reductive alkylation reactions of active olefins with alkyl halides. Research has demonstrated that tributylgermanium hydride enables controlled free-radical addition reactions, providing synthetic chemists with predictable and reproducible methodologies for carbon-carbon bond formation. These capabilities have positioned tri-n-butylgermane as an essential component in pharmaceutical intermediate synthesis, where precise control over reaction conditions and product purity is paramount.

The compound's integration into photoinitiator systems represents another significant application area. Studies have shown that tri-n-butylgermane, along with other germanium hydrides, can serve as co-initiators and additives to overcome oxygen inhibition typically encountered in photopolymerization reactions conducted in aerated media. This property enables dramatic increases in polymerization rates and final monomer conversions under challenging reaction conditions, particularly in low light intensity environments with thin, low-viscosity samples.

Comparison with Other Group 14 Metal Hydrides

The reactivity profile of tri-n-butylgermane occupies a distinctive position among Group 14 metal hydrides, exhibiting characteristics that bridge the gap between organosilicon and organotin compounds. This intermediate reactivity profile derives from germanium's unique position in the periodic table, where its electronegativity and atomic radius create optimal conditions for specific types of chemical transformations while maintaining reasonable stability under ambient conditions.

The bond strength comparison reveals critical insights into the relative reactivity of these compounds. Silane exhibits the strongest metal-hydrogen bond at 384 kilojoules per mole, which is approximately twenty percent weaker than the hydrogen-hydrogen bond in molecular hydrogen. This relatively strong bond contributes to silane's high reactivity and pyrophoric nature, requiring specialized handling procedures and storage conditions. In contrast, tri-n-butylgermane demonstrates more moderate bond strengths that enable controlled reactivity while maintaining reasonable stability under standard laboratory conditions.

The stability comparison highlights tri-n-butylgermane's practical advantages over both lighter and heavier Group 14 analogs. Unlike silane, which undergoes spontaneous combustion in air without external ignition, tri-n-butylgermane exhibits controlled air and moisture sensitivity that allows for predictable handling procedures. This enhanced stability profile eliminates many of the safety concerns associated with silane while avoiding the toxicity issues inherent in organotin compounds.

Mechanistic investigations using laser flash photolysis and electron spin resonance spectroscopy have revealed that tri-n-butylgermane participates in both Type I and Type II photoinitiating systems with unique efficiency profiles. These studies demonstrate that germanium hydrides can dramatically increase polymerization rates and final monomer conversions compared to their silicon and tin analogs, particularly under challenging conditions involving low light intensity and thin sample geometries.

Current Research Landscape and Significance

Contemporary research in tri-n-butylgermane chemistry encompasses diverse areas ranging from fundamental mechanistic studies to advanced materials applications. Recent investigations have focused on elucidating the precise pathways through which tri-n-butylgermane participates in radical chain reactions, with particular attention to hydrogen atom transfer mechanisms and their dependence on reaction conditions. These studies have revealed that the compound's reactivity can be fine-tuned through careful selection of reaction media, temperature, and co-catalysts, enabling unprecedented control over product selectivity and reaction efficiency.

The field of cross-coupling reactions has emerged as a particularly active area of tri-n-butylgermane research. Unlike traditional organometallic coupling partners, organogermanium compounds like tri-n-butylgermane exhibit unique transmetallation behavior that enables highly selective transformations. Recent computational studies have identified electrophilic aromatic substitution pathways as kinetically favored mechanisms for carbon-germanium bond activation, providing theoretical frameworks for designing improved synthetic methodologies.

Materials science applications represent another rapidly expanding research domain for tri-n-butylgermane. The compound serves as a precursor for germanium-containing thin films and nanostructures through chemical vapor deposition processes. These applications leverage tri-n-butylgermane's thermal decomposition characteristics, which enable controlled release of germanium atoms at elevated temperatures while maintaining precise stoichiometric control over film composition and properties.

Current pharmaceutical research has identified tri-n-butylgermane as a valuable intermediate in the synthesis of biologically active organogermanium compounds. Studies have demonstrated that organogermanium derivatives exhibit diverse pharmacological effects, including antimicrobial, cytotoxic, and immunomodulatory activities. The low toxicity profile of tri-n-butylgermane compared to organotin analogs has positioned it as a preferred starting material for developing therapeutically relevant organogermanium frameworks.

The integration of tri-n-butylgermane into sustainable chemistry practices represents a significant contemporary research focus. Environmental considerations have driven investigations into more efficient synthetic routes that minimize waste generation while maximizing atom economy. These efforts have led to the development of catalytic systems that enable tri-n-butylgermane recycling and regeneration, addressing historical concerns about the economic viability of organogermanium chemistry.

The synthesis of tri-n-butylgermane represents a fundamental organometallic transformation that has been extensively studied through various methodological approaches. Classical synthetic routes primarily rely on the reaction of germanium halides with organometallic reagents, providing reliable access to this important organogermanium compound.

From Germanium Tetrachloride (GeCl4)

The synthesis of tri-n-butylgermane from germanium tetrachloride represents one of the most widely employed classical methodologies. This approach typically involves the reaction of germanium tetrachloride with three equivalents of n-butylmagnesium chloride in ethereal solvents [1] . The reaction proceeds through a series of nucleophilic substitution steps, where each chloride is sequentially replaced by a butyl group.

The reaction mechanism involves the formation of intermediate organogermanium chlorides, including di-n-butylgermanium dichloride and n-butylgermanium trichloride, before reaching the final tri-n-butylgermane product [1]. Temperature control is crucial for this transformation, with optimal conditions typically maintained between -78°C and 0°C to prevent side reactions and decomposition . The use of anhydrous conditions is essential due to the moisture sensitivity of both germanium tetrachloride and the organogermanium products [3].

Purification of the crude product typically involves vacuum distillation under reduced pressure. The boiling point of tri-n-butylgermane is estimated to be in the range of 180-190°C at atmospheric pressure, though distillation is commonly performed under reduced pressure to minimize thermal decomposition [4]. The yield for this transformation typically ranges from 60-80%, depending on the specific reaction conditions and purification methods employed.

From Germanium Tetrabromide and Tetra-n-butylgermane

An alternative classical approach involves the utilization of germanium tetrabromide as the starting material. Germanium tetrabromide, with a melting point of 26.1°C and boiling point of 186.5°C, offers certain advantages over the tetrachloride analog in terms of reactivity and selectivity [5] [6]. The synthesis typically employs n-butylmagnesium bromide as the nucleophilic reagent, proceeding through similar mechanistic pathways as the tetrachloride route .

The reaction of germanium tetrabromide with n-butylmagnesium bromide generally provides improved yields compared to the tetrachloride method, with typical yields ranging from 65-85% [7]. This enhanced efficiency can be attributed to the greater leaving group ability of bromide compared to chloride, facilitating more complete substitution reactions. The reaction is typically conducted in ethereal solvents such as diethyl ether or tetrahydrofuran at temperatures ranging from -40°C to 25°C [6].

Tetra-n-butylgermane, characterized by its molecular formula C₁₆H₃₆Ge and molecular weight of 301.1 g/mol, serves as both a synthetic target and a valuable starting material for controlled hydrolysis reactions leading to tri-n-butylgermane [8] [9]. The compound exhibits a melting point of -74.1°C and a density of 0.93 g/mL at 25°C, with excellent solubility in organic solvents [10] [11]. The conversion of tetra-n-butylgermane to tri-n-butylgermane can be achieved through selective hydrolysis or controlled oxidation reactions, though these transformations require careful optimization to prevent over-reaction.

Catalyst-Mediated Synthesis Approaches

Modern synthetic methodologies have evolved to incorporate transition metal catalysts, offering enhanced selectivity, improved yields, and milder reaction conditions for the preparation of tri-n-butylgermane. These catalyst-mediated approaches represent significant advances in organogermanium chemistry.

Cp2TiCl2 Catalyzed One-Pot Synthesis

Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) has emerged as a highly effective catalyst for the one-pot synthesis of tri-n-butylgermane [12] [13]. This metallocene catalyst, characterized by its distinctive red coloration and air-stable nature, facilitates the formation of germanium-carbon bonds under relatively mild conditions [12]. The catalyst operates through a unique mechanism involving the formation of titanium-germanium intermediates that promote selective alkylation reactions.

The Cp₂TiCl₂-catalyzed synthesis typically employs substoichiometric amounts of the titanium catalyst (5-10 mol%) in combination with stoichiometric quantities of organometallic reagents [14] [15]. The reaction proceeds optimally in toluene or tetrahydrofuran at temperatures ranging from 80-120°C, with reaction times extending from 6-24 hours depending on the specific substrate and conditions employed [16] [17]. The catalyst demonstrates remarkable selectivity for the formation of tri-substituted germanium compounds while minimizing over-alkylation to the tetra-substituted products.

The mechanism of Cp₂TiCl₂ catalysis involves the initial reduction of the titanium(IV) center to titanium(III), followed by coordination of the germanium substrate [13]. This coordination activates the germanium center toward nucleophilic attack, facilitating the selective introduction of alkyl groups. The catalytic cycle is completed through reoxidation of the titanium center, regenerating the active catalyst for subsequent turnover events [15].

Typical yields for the Cp₂TiCl₂-catalyzed synthesis range from 45-70%, with the variation depending on the specific reaction conditions and substrate scope [14]. The catalyst demonstrates excellent functional group tolerance and can accommodate various organometallic reagents, making it a versatile tool for organogermanium synthesis. Post-reaction workup typically involves quenching with water or alcohols, followed by extraction and purification through standard techniques.

Other Transition Metal-Catalyzed Routes

Beyond titanocene catalysts, various other transition metal complexes have been investigated for the catalytic synthesis of tri-n-butylgermane [18] [19]. Rhodium-based catalysts have demonstrated particular efficacy in hydrogermylation reactions, where germanium hydrides are added across unsaturated carbon-carbon bonds [20] [18]. These transformations provide complementary synthetic pathways that can be tailored to specific substrate requirements.

Palladium catalysts have been employed in cross-coupling reactions involving organogermanium compounds [21] [22]. These methodologies typically utilize palladium(0) or palladium(II) complexes in combination with phosphine ligands to facilitate carbon-germanium bond formation. The reactions generally proceed under mild conditions and demonstrate excellent selectivity for the desired tri-substituted products.

Iron-based catalysts represent an emerging area of interest due to their earth-abundant nature and unique reactivity profiles [20] [18]. These catalysts have shown promise in both hydrogermylation and alkylation reactions, though their application to tri-n-butylgermane synthesis remains an active area of research. The development of iron-catalyzed methodologies represents an important step toward more sustainable organogermanium synthesis.

Nickel catalysts have also been investigated for their ability to facilitate germanium-carbon bond formation reactions [18]. These catalysts typically operate through oxidative addition and reductive elimination pathways, similar to their palladium analogs, but often under different reaction conditions and with distinct selectivity profiles.

The choice of transition metal catalyst depends on various factors including substrate scope, reaction conditions, cost considerations, and environmental impact. Each catalyst system offers unique advantages and limitations, requiring careful optimization for specific synthetic applications.

Purification and Characterization Techniques

The successful synthesis of tri-n-butylgermane requires sophisticated purification and characterization methodologies to ensure product purity and structural confirmation. These techniques are essential for both research applications and industrial-scale production.

Distillation Parameters

Vacuum distillation represents the primary purification method for tri-n-butylgermane due to the compound's thermal sensitivity and the need to remove volatile impurities [4] [23]. The distillation process typically employs reduced pressure conditions to lower the boiling point and minimize thermal decomposition. Standard distillation parameters include pressures ranging from 0.1 to 10 mmHg, with corresponding boiling points adjusted accordingly [24] [4].

The estimated atmospheric boiling point of tri-n-butylgermane falls within the range of 180-190°C, though practical distillation is typically conducted at significantly lower temperatures under reduced pressure [4]. A typical distillation setup employs a short-path distillation apparatus with efficient temperature control and inert atmosphere protection. The use of nitrogen or argon atmosphere is essential to prevent oxidation and hydrolysis of the product during the distillation process [25].

Fractional distillation may be necessary for the separation of tri-n-butylgermane from closely related compounds such as di-n-butylgermanium compounds or unreacted starting materials [24]. The selection of appropriate distillation columns and packing materials can significantly improve separation efficiency. Theoretical plate calculations and vapor-liquid equilibrium considerations guide the optimization of distillation conditions.

Temperature monitoring during distillation is crucial, with thermocouples positioned at multiple points throughout the apparatus to ensure uniform heating and prevent localized overheating [26]. The distillation rate should be carefully controlled to maintain steady-state conditions and optimize separation efficiency. Typical distillation rates range from 1-5 mL per minute, depending on the scale of operation and apparatus design.

The collection of distillate fractions requires careful attention to temperature ranges and purity assessment. Initial and final fractions are typically discarded to ensure maximum purity of the main product fraction. Redistillation may be necessary to achieve the desired purity levels for specific applications [4] [27].

Analytical Verification Methods

Comprehensive analytical characterization of tri-n-butylgermane employs multiple complementary techniques to ensure structural confirmation and purity assessment [28] [29]. Nuclear magnetic resonance spectroscopy serves as the primary structural verification tool, with both ¹H and ¹³C NMR providing detailed information about the molecular structure and purity.

¹H NMR spectroscopy typically reveals characteristic signals for the n-butyl groups at δ 0.8-1.6 ppm, with the germanium-bound hydrogen appearing as a distinctive signal in the δ 4.5-5.5 ppm region when present [28] [30]. The integration patterns and coupling constants provide valuable information about the substitution pattern and molecular connectivity. High-resolution NMR spectroscopy can resolve subtle differences in chemical shifts that indicate the presence of impurities or structural isomers.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework [28]. The alkyl carbon signals typically appear in the δ 13-30 ppm region, with distinct patterns characteristic of the n-butyl substitution. The carbon atoms directly bonded to germanium may exhibit characteristic shifts that confirm the molecular structure.

Infrared spectroscopy serves as a valuable technique for functional group identification and purity assessment [31] [32]. The characteristic germanium-hydrogen stretching vibrations appear in the 1980-2050 cm⁻¹ region, providing direct evidence for the presence of Ge-H bonds [28] [33]. Carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region confirm the presence of alkyl substituents. The absence of unwanted functional groups can be verified through the absence of corresponding absorption bands.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [34]. The molecular ion peak confirms the molecular formula, while characteristic fragmentation patterns provide structural information. Isotope patterns associated with germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) serve as distinctive fingerprints for organogermanium compounds [34].

Gas chromatography coupled with various detection methods offers excellent sensitivity for purity analysis and trace impurity detection [35] [36]. The retention time provides a characteristic identifier for the compound, while peak integration allows for quantitative purity assessment. Gas chromatography-mass spectrometry (GC-MS) combines separation with structural identification capabilities.

Elemental analysis provides quantitative verification of the molecular composition [35] [36]. Carbon, hydrogen, and germanium content determination confirms the expected molecular formula and can detect the presence of inorganic impurities. Modern microanalytical techniques allow for accurate analysis of small sample quantities.

Refractive index measurement serves as a simple yet effective physical property verification [35]. The refractive index of pure tri-n-butylgermane provides a characteristic value that can be compared to literature standards or used for quality control purposes. This measurement is particularly useful for routine purity assessment in production environments.

Additional analytical techniques may include thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns [29] [35]. These techniques provide valuable information about storage stability and handling requirements.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant